molecular formula C12H18BrN3 B171232 2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine CAS No. 199616-96-1

2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine

Cat. No. B171232
M. Wt: 284.2 g/mol
InChI Key: IVYCDABPAPCTDJ-UHFFFAOYSA-N
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Description

2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine is a novel compound synthesized through a three-step protocol. It exhibits promising antibacterial activity. The compound’s structure has been confirmed using various analytical techniques, including HRMS, IR, and 1H/13C NMR experiments .


Synthesis Analysis

The compound is obtained via a four-step procedure, as depicted in Scheme 1. The initial step involves the preparation of a 1,2,4-triazole derivative, which serves as a precursor. This straightforward and efficient method ensures good yield .


Molecular Structure Analysis

The molecular formula of the compound is C16H18BrClN4O1S1. Its structure consists of a piperazine ring with a bromophenyl substituent, a chlorophenyl group, and a methoxyphenyl moiety. The arrangement of atoms and bonds is confirmed by HRMS, IR, and NMR spectroscopy .


Chemical Reactions Analysis

The compound’s reactivity can be explored through its functional groups. For instance, the bromophenyl group may participate in electrophilic aromatic substitution reactions. Additionally, the piperazine ring could undergo Mannich reactions, which are common for incorporating this heterocycle into biologically active compounds .


Physical And Chemical Properties Analysis

  • Molecular Weight : Approximately 240.14 g/mol .

Future Directions

: Wujec, M., & Typek, R. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. DOI: 10.3390/M1548

properties

IUPAC Name

2-[4-(4-bromophenyl)piperazin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3/c13-11-1-3-12(4-2-11)16-9-7-15(6-5-14)8-10-16/h1-4H,5-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYCDABPAPCTDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363955
Record name 2-[4-(4-Bromophenyl)piperazin-1-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine

CAS RN

199616-96-1
Record name 2-[4-(4-Bromophenyl)piperazin-1-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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